2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the oxadiazole and phenyl groups. The final step involves the acylation of the amine group with 2,4,6-trimethylphenylacetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups.
Reduction: Reduction reactions can target the oxo groups within the structure.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the phenyl and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and thieno[2,3-d]pyrimidine moieties are crucial for binding to these targets, leading to the modulation of biological pathways. This can result in various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
Compared to similar compounds, 2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide stands out due to its unique combination of heterocyclic rings and functional groups
Properties
IUPAC Name |
2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3S/c1-14-10-15(2)21(16(3)11-14)28-19(32)12-31-13-27-25-20(26(31)33)17(4)22(35-25)24-29-23(30-34-24)18-8-6-5-7-9-18/h5-11,13H,12H2,1-4H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJYWVYCLRSJNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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